Differentiation via Unique Trisubstitution Pattern
The 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid (CAS 957062-67-8) is differentiated from its closest analogs by its specific trisubstitution pattern. Unlike 3-benzyloxyphenylboronic acid (CAS 156682-54-1) which lacks halogen substituents, the target compound features both chlorine and fluorine atoms . This specific arrangement is distinct from other regioisomers such as 3-Benzyloxy-4-fluorophenylboronic acid (CAS 957034-74-1), where the fluorine atom is in the para position [1]. The ortho-fluoro substitution in the target compound is critical, as it influences its electronic properties and reactivity, particularly its deboronation rate [2].
| Evidence Dimension | Substituent Pattern |
|---|---|
| Target Compound Data | 2-chloro, 6-fluoro, 3-benzyloxy |
| Comparator Or Baseline | 3-benzyloxyphenylboronic acid: 3-benzyloxy only; 3-Benzyloxy-4-fluorophenylboronic acid: 3-benzyloxy, 4-fluoro |
| Quantified Difference | Addition of Cl and F atoms; different F substitution site (ortho vs. para) |
| Conditions | Structural analysis based on CAS registry and chemical nomenclature |
Why This Matters
This specific substitution pattern is crucial for achieving desired binding interactions and electronic properties in target molecules, making the compound a non-substitutable building block in specialized synthesis.
- [1] ChemWhat. (n.d.). Product Information for 3-(Benzyloxy)-4-fluorophenylboronic acid (CAS 957034-74-1). View Source
- [2] Gozdalik, J. T., Marek, A., Madura, I. D., Gierczyk, B., Popenda, L., Schroeder, G., Adamczyk-Wozniak, A., & Sporzynski, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-689. View Source
